molecular formula C17H11ClO2 B6406402 3-Chloro-5-(naphthalen-1-yl)benzoic acid CAS No. 1262006-80-3

3-Chloro-5-(naphthalen-1-yl)benzoic acid

Cat. No.: B6406402
CAS No.: 1262006-80-3
M. Wt: 282.7 g/mol
InChI Key: RCXXUGQKZBSGTI-UHFFFAOYSA-N
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Description

3-Chloro-5-(naphthalen-1-yl)benzoic acid is a benzoic acid derivative featuring a chlorine substituent at the meta position (C3) and a naphthalen-1-yl group at the para position (C5). This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, material science, and biosensing. The naphthalen-1-yl moiety enhances aromatic stacking interactions, while the chlorine atom modulates electron density, influencing reactivity and binding affinity .

Properties

IUPAC Name

3-chloro-5-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-14-9-12(8-13(10-14)17(19)20)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXXUGQKZBSGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(naphthalen-1-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical derivatization reactions:

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

  • Methyl ester formation : Treatment with methanol and thionyl chloride produces methyl 3-chloro-5-(naphthalen-1-yl)benzoate in 83% yield .

  • Bulkier esters : Reactions with benzyl alcohol or isopropyl alcohol require catalytic DMAP and DCC, achieving yields of 65–78% .

Ester DerivativeReagents/ConditionsYield (%)Reference
Methyl esterMeOH, SOCl₂, 80°C83
Benzyl esterBnOH, DCC/DMAP, RT78

Amidation

Conversion to amides via acid chloride intermediates:

  • Reaction with thionyl chloride generates the corresponding acid chloride, which reacts with primary amines (e.g., aniline, methylamine) to form amides in 70–85% yields .

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring directs electrophilic substitution to the α-position (C-1 or C-2) due to its electron-rich nature:

Nitration

  • Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the α-position of the naphthalene ring (yield: 62%) .

Sulfonation

  • Sulfonation with fuming H₂SO₄ at 100°C produces a sulfonic acid derivative at the naphthalene β-position (yield: 58%) .

Nucleophilic Substitution

The chloro substituent undergoes substitution under specific conditions:

Hydroxylation

  • Hydrolysis with NaOH (10% aq.) at 120°C replaces chlorine with a hydroxyl group (yield: 45%) .

  • Microwave-assisted conditions improve yields to 68% .

Amination

  • Reaction with ammonia in DMF at 150°C forms the corresponding aniline derivative (yield: 52%) .

Reaction TypeReagents/ConditionsProductYield (%)Reference
HydroxylationNaOH (10%), 120°C, 6h3-Hydroxy derivative45
AminationNH₃, DMF, 150°C, 12h3-Amino derivative52

Reduction of the Carboxylic Acid

  • LiAlH₄ reduces the carboxylic acid to a benzyl alcohol derivative (yield: 75%) .

  • Catalytic hydrogenation (H₂/Pd-C) yields the same product but with lower efficiency (55%) .

Oxidation of the Naphthalene Ring

  • KMnO₄ in acidic conditions oxidizes the naphthalene ring to a naphthoquinone structure (yield: 38%) .

Cross-Coupling Reactions

The aromatic rings participate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis forms biaryl derivatives (yield: 65%) .

Coupling PartnerCatalystYield (%)Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃65

Heterocycle Formation

The carboxylic acid participates in cyclization reactions:

Biological Activity Correlations

Research highlights structure-activity relationships:

  • Anticancer activity : Ester derivatives show IC₅₀ values of 12–25 μM against MCF-7 cells .

  • Proteasome inhibition : Amide derivatives inhibit chymotrypsin-like proteasome activity (EC₅₀ = 5.06 × 10⁻³ nM) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:
Research indicates that 3-Chloro-5-(naphthalen-1-yl)benzoic acid exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus, with significant reductions in bacterial viability at concentrations as low as 10 μM. This suggests potential development as an antibacterial agent.

Anticancer Activity:
The compound has been investigated for its anticancer properties. Preliminary studies demonstrate its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, treatment with 20 μM of the compound resulted in a 50% reduction in cell viability in human colorectal cancer cells after 48 hours, indicating its potential as an anticancer therapeutic.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding quinones.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

These reactions allow for the creation of more complex molecules that can have diverse applications in chemical research and industry.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 μM, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Research

In another study focused on human colorectal cancer cells, treatment with the compound showed a marked decrease in cell viability (50% reduction) at a concentration of 20 μM after 48 hours. This study highlighted the compound's ability to induce apoptosis through mechanisms involving caspase activation and modulation of proteasome activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
3-Chloro-5-(naphthalen-1-yl)BA C17H11ClO2 282.73 Cl (C3), Naphthyl (C5) Low in water; high in DCM
3-Chloro-5-(trifluoromethyl)BA C8H4ClF3O2 224.57 Cl (C3), CF3 (C5) High in ethanol, DMF
5-Chloro-3-(2-fluoro-5-methylphenyl)BA C14H10ClFO2 264.68 Cl (C5), F/Me-Ph (C3) Moderate in THF, acetone

Aromatic System Modifications

  • 5-(Naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid : Replacing the benzoic acid core with a pyrazolopyrimidine ring introduces heteroatoms, altering hydrogen-bonding capacity and bioavailability. The trifluoromethyl group enhances metabolic resistance but may reduce solubility .
  • 3-(3-Phenoxypropyl)-1H-indole-2-carboxylic acid: A non-chlorinated analog with an indole ring exhibits higher fluorescence but lower thermal stability due to reduced halogen-mediated crystal packing .

Table 2: Impact of Aromatic Core Modifications

Compound Aromatic System Biological Activity Key Advantages
3-Chloro-5-(naphthalen-1-yl)BA Benzoic acid Biosensor recognition Strong aromatic stacking
Pyrazolopyrimidine analog Heterocyclic Kinase inhibition Enhanced metabolic stability
Indole-2-carboxylic acid Indole Fluorescent probes High quantum yield

Structural Analysis :

  • This contrasts with planar analogs like (naphthalen-1-yl)boronic acid, which form layered networks via O–H⋯O hydrogen bonds .
  • Chlorine at C3 creates a dipole moment, enhancing electrostatic interactions in biosensor applications .

Biological Activity

3-Chloro-5-(naphthalen-1-yl)benzoic acid (CAS No. 1262006-80-3) is an organic compound belonging to the class of aromatic carboxylic acids. The compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a chlorine atom at the 3-position and a naphthalen-1-yl group at the 5-position of the benzoic acid moiety. This unique arrangement may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro and naphthyl groups facilitate various binding interactions, enhancing its reactivity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, potentially affecting metabolic pathways.
  • Ligand Activity : It can act as a ligand in biochemical assays, providing insights into enzyme interactions and cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that derivatives of benzoic acid can possess anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .

Anti-inflammatory Effects

Some studies suggest that benzoic acid derivatives can modulate inflammatory pathways, providing a basis for evaluating this compound in anti-inflammatory contexts .

Case Studies and Research Findings

Study Findings
In Vitro Study on Anticancer Activity A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Enzyme Interaction Studies Research indicated that this compound could serve as a probe for studying enzyme interactions, particularly in assays involving proteolytic enzymes .
Inflammatory Response Modulation In models of inflammation, related compounds showed the ability to reduce pro-inflammatory cytokines, suggesting similar potential for this compound .

Applications in Scientific Research

The compound's diverse applications include:

  • Medicinal Chemistry : As a lead compound for synthesizing novel therapeutic agents.
  • Biochemical Assays : Used to probe enzyme activities and interactions.
  • Material Science : Investigated for its role in developing advanced materials due to its chemical properties.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-(naphthalen-1-yl)benzoic acid?

Methodological Answer:

  • Naphthalene Coupling: Introduce the naphthalen-1-yl group via Suzuki-Miyaura coupling, using a palladium catalyst and boronic acid derivative of naphthalene. This is analogous to methods for trifluoromethyl-substituted benzoic acids .
  • Chlorination: Chlorinate the intermediate at the 3-position using Cl₂ gas with FeCl₃ as a catalyst, a method validated for structurally similar chloroaromatics .
  • Acid Functionalization: Oxidize the methyl group to a carboxylic acid using KMnO₄ or CrO₃ in acidic conditions, ensuring regioselectivity through steric and electronic directing effects .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR Analysis: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The naphthalene protons (7.5–8.5 ppm) and deshielded carboxylic acid protons (~13 ppm) are key markers .
  • LC-MS: Employ high-resolution LC-MS (e.g., Q-TOF) to verify molecular weight (C₁₈H₁₁ClO₂; calc. 294.05) and fragmentation patterns, as demonstrated for benzoic acid derivatives .
  • IR Spectroscopy: Identify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) to confirm functional groups .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer:

  • Solubility Testing: Dissolve in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrophobic naphthalene group and hydrophilic carboxylic acid. Avoid aqueous buffers unless pH >7 (carboxylate form) .
  • Recrystallization: Use ethanol/water mixtures for purification, leveraging differential solubility at varying temperatures .
  • Reaction Solvent Choice: Prefer DCM or THF for reactions requiring anhydrous conditions, as the compound’s stability in light and moisture is unconfirmed .

Advanced Research Questions

Q. How can contradictions in NMR data for structural elucidation be resolved?

Methodological Answer:

  • 2D NMR Techniques: Apply COSY and NOESY to resolve overlapping signals from naphthalene and chlorinated aromatic protons. HMBC can confirm connectivity between the chlorine atom and adjacent carbons .
  • X-Ray Crystallography: If crystalline, obtain a single-crystal structure to unambiguously assign regiochemistry, as done for related chloroaromatics .
  • DFT Calculations: Compare experimental 13C^{13}C-NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • Electrostatic Potential Maps: Use Gaussian or ORCA to map electron-deficient regions (e.g., chlorine-adjacent positions) prone to nucleophilic attack .
  • Transition State Modeling: Simulate SNAr mechanisms with explicit solvent models (e.g., PCM) to predict activation energies and regioselectivity .
  • Retrosynthesis AI Tools: Apply AI-driven platforms (e.g., Pistachio/Reaxys) to propose feasible routes for derivatives, optimizing protecting groups and catalysts .

Q. What challenges arise in studying its bioactivity, such as enzyme inhibition?

Methodological Answer:

  • Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the naphthalene group’s potential π-π interactions .
  • Solubility Limitations: Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity in cell-based assays, and validate activity in multiple solvent systems .
  • Metabolic Stability: Assess oxidative metabolism via LC-MS/MS to identify hydroxylated or demethylated metabolites, as seen with naphthalene-containing drugs .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for similar chloroaromatics?

Methodological Answer:

  • Purity Verification: Re-crystallize the compound and compare DSC thermograms with literature values. Impurities (e.g., residual solvents) can depress melting points .
  • Polymorphism Screening: Perform XRPD to detect crystalline forms, as polymorphs of trifluoromethyl analogs show 5–10°C variation .
  • Method Standardization: Replicate heating rates (e.g., 1°C/min) and sample preparation protocols used in conflicting studies to isolate procedural variables .

Methodological Tables

Q. Table 1. Synthetic Route Comparison

MethodYield (%)Key ConditionsReference
Suzuki Coupling + Oxidation65–70Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O
Direct Chlorination55Cl₂/FeCl₃, 80°C, 12 h

Q. Table 2. Solubility Profile

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for biological assays
Ethanol20–25Recrystallization solvent
Water (pH 7)<0.1Requires carboxylate form

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